
3-Cyclopropyl-2-methanesulfonyl-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-methanesulfonyl-3-oxopropanenitrile involves the reaction of cyclopropylchloromethane with sodium hydroxide in an appropriate solvent . The resulting product is then treated with acid to obtain the final compound . The reaction conditions typically involve maintaining a controlled temperature and using inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
3-Cyclopropyl-2-methanesulfonyl-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
科学的研究の応用
3-Cyclopropyl-2-methanesulfonyl-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 3-Cyclopropyl-2-methanesulfonyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Cyclopropyl-3-oxopropanenitrile: A structurally similar compound with different functional groups.
2-Cyclopropyl-3-oxopropanenitrile: Another related compound with variations in the position of functional groups.
Uniqueness
3-Cyclopropyl-2-methanesulfonyl-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
特性
分子式 |
C7H9NO3S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
3-cyclopropyl-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)6(4-8)7(9)5-2-3-5/h5-6H,2-3H2,1H3 |
InChIキー |
WAUUHEVSUOBIJV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C(C#N)C(=O)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


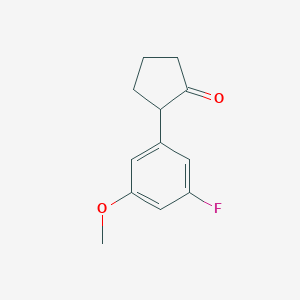

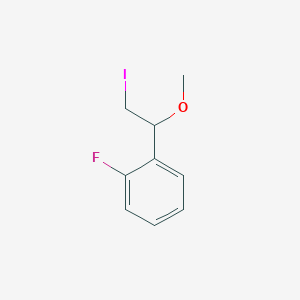
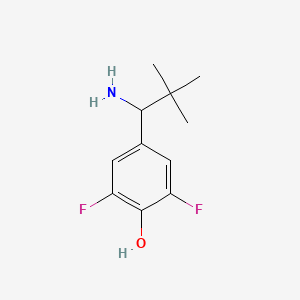
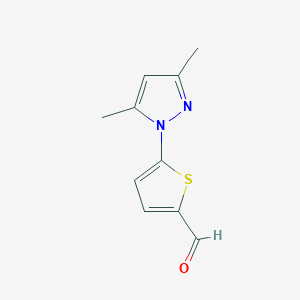
![N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide](/img/structure/B13308784.png)
amine](/img/structure/B13308787.png)
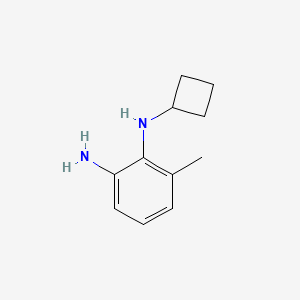
![2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13308799.png)

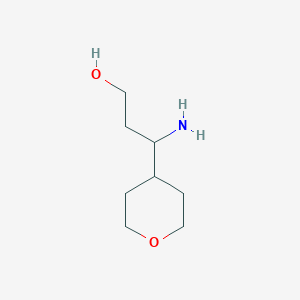
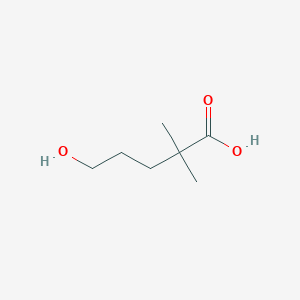
![5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol](/img/structure/B13308839.png)
